3-(2-Pyridyl)benzaldehyde
Overview
Description
3-(2-Pyridyl)benzaldehyde, also known as 2-(3-Formylphenyl)pyridine, is a compound that contains a total of 24 bonds, including 15 non-H bonds, 13 multiple bonds, 2 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic aldehyde, and 1 Pyridine .
Molecular Structure Analysis
Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities .
Physical And Chemical Properties Analysis
3-(2-Pyridyl)benzaldehyde is a liquid at 20°C . More detailed physical and chemical properties are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
Organic Chemistry: Direct Synthesis of Adipic Acid Esters
- Field : Organic Chemistry .
- Application : The compound is used in the direct synthesis of adipic acid esters via palladium-catalyzed carbonylation of 1,3-dienes .
- Method : A pyridyl-substituted bidentate phosphine ligand (HeMaRaphos) is coordinated to palladium, which catalyzes adipate diester formation from 1,3-butadiene, carbon monoxide, and butanol .
- Results : The process achieves 97% selectivity and 100% atom-economy under industrially viable and scalable conditions (turnover number > 60,000). This catalyst system also affords access to a variety of other di- and triesters from 1,2- and 1,3-dienes .
Photocatalytic Hydrogen Evolution: Synthesis of Pyridyl Conjugated Microporous Polymers
- Field : Photocatalysis .
- Application : The compound is used in the design and synthesis of a series of pyridyl conjugated microporous polymers (PCMPs) for photocatalytic hydrogen evolution .
- Method : PCMPs with different chemical structures were synthesized via polycondensation of aromatic aldehydes and aromatic ketones in the presence of ammonium acetate .
- Results : The photocatalytic hydrogen evolution rate (HER) up to 1198.9 µmol·h −1 ·g −1 was achieved on the optimized polymer with a specific surface area of 312 m 2 ·g −1 under UV-Vis light irradiation (λ>320 nm) .
Functional Dyes: Synthesis of Porphyrins
- Field : Functional Dyes .
- Application : The compound is used in the synthesis of porphyrins, which are fully π-conjugated macrocycles where four pyrrole rings are connected by sp2-hybridized carbon atoms .
- Method : The 2+2 type condensation of aryldipyrrylmethanes and the second aromatic aldehyde is useful for synthesizing porphyrins with mixed meso-aryl groups .
- Results : Some meso-aryl substituted porphyrins are designed for supramolecular application and photosensitizing effect .
Organic Synthesis: Ligand for Phosphorescent Iridium (III) Complex
- Field : Organic Synthesis .
- Application : The compound is used as a ligand for the synthesis of bis-(2-phenylpyridyl)-2-(4′-formylphenyl)pyridineiridium (III), a novel phosphorescent iridium (III) complex .
- Method : The synthesis involves the use of 3-(2-Pyridyl)benzaldehyde as a ligand .
- Results : The resulting iridium (III) complex exhibits phosphorescence .
Synthesis of Substituted Benzaldehydes
- Field : Organic Chemistry .
- Application : The compound is used in the synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure .
- Method : The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .
- Results : This very fast methodology also facilitates the effective synthesis of a 11C radiolabeled aldehyde .
Synthesis of Porphyrins
- Field : Functional Dyes .
- Application : The compound is used in the synthesis of porphyrins, which are fully π-conjugated macrocycles where four pyrrole rings are connected by sp2-hybridized carbon atoms .
- Method : The 2+2 type condensation of aryldipyrrylmethanes and the second aromatic aldehyde is useful for synthesizing porphyrins with mixed meso-aryl groups .
- Results : Some meso-aryl substituted porphyrins are designed for supramolecular application and photosensitizing effect .
Safety And Hazards
properties
IUPAC Name |
3-pyridin-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-4-3-5-11(8-10)12-6-1-2-7-13-12/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPNGHSAYQXRPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395351 | |
Record name | 3-(2-Pyridyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)benzaldehyde | |
CAS RN |
85553-53-3 | |
Record name | 3-(2-Pyridyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90395351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyridin-2-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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